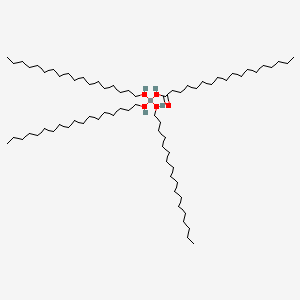
Tris(octadecan-1-olato)(stearate-O)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(octadecan-1-olato)(stearate-O)titanium is a titanium-based organometallic compound. It is primarily used in organic synthesis as a catalyst or coordination compound, playing a crucial role in facilitating various organic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting titanium triethanolamine with octadecan-1-ol and stearic acid. The reaction involves the formation of titanium-oxygen bonds, resulting in the desired tris(octadecan-1-olato)(stearate-O)titanium .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(octadecan-1-olato)(stearate-O)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the octadecan-1-olato or stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium-ligand complexes.
Applications De Recherche Scientifique
Tris(octadecan-1-olato)(stearate-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, coatings, and as a stabilizer in plastics
Mécanisme D'action
The mechanism of action of tris(octadecan-1-olato)(stearate-O)titanium involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The titanium center acts as a Lewis acid, activating the substrates and enabling the desired chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Titanium isopropoxide: Another titanium-based compound used in organic synthesis.
Titanium tetrachloride: Widely used as a precursor in the production of titanium dioxide and other titanium compounds.
Titanium butoxide: Used in the synthesis of titanium-based materials and as a catalyst.
Uniqueness: Tris(octadecan-1-olato)(stearate-O)titanium is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other titanium compounds. Its combination of octadecan-1-olato and stearate ligands provides a balance of hydrophobicity and coordination ability, making it particularly effective in certain catalytic applications .
Propriétés
Numéro CAS |
83898-03-7 |
|---|---|
Formule moléculaire |
C72H150O5Ti |
Poids moléculaire |
1143.8 g/mol |
Nom IUPAC |
octadecanoic acid;octadecan-1-ol;titanium |
InChI |
InChI=1S/C18H36O2.3C18H38O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-17H2,1H3,(H,19,20);3*19H,2-18H2,1H3; |
Clé InChI |
YITMYKWIFPNPOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCC(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



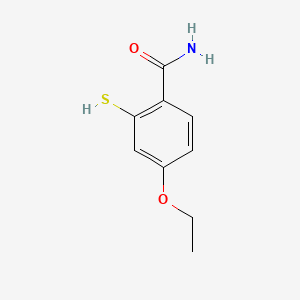

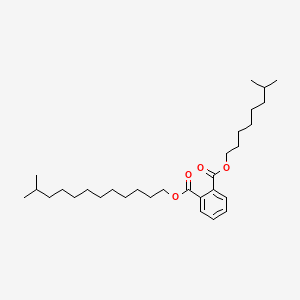
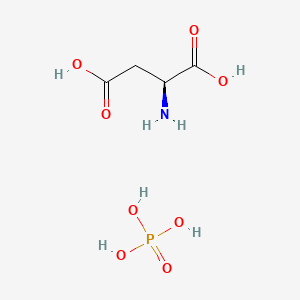
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
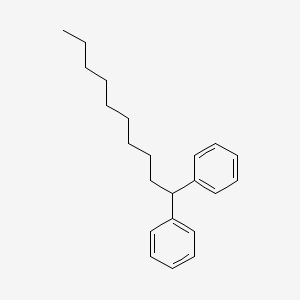
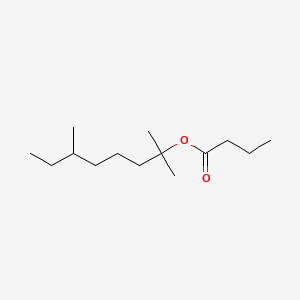

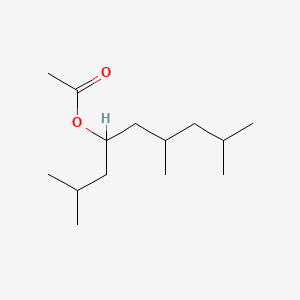
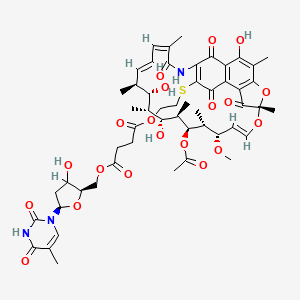
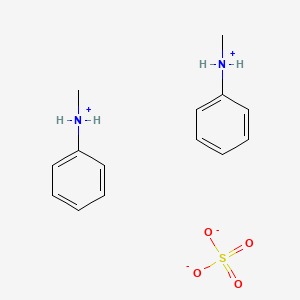

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
